Bensulfuron Amine

Description

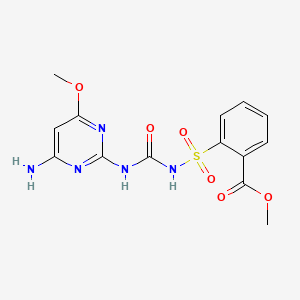

Structure

3D Structure

Properties

Molecular Formula |

C14H15N5O6S |

|---|---|

Molecular Weight |

381.37 g/mol |

IUPAC Name |

methyl 2-[(4-amino-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |

InChI |

InChI=1S/C14H15N5O6S/c1-24-11-7-10(15)16-13(17-11)18-14(21)19-26(22,23)9-6-4-3-5-8(9)12(20)25-2/h3-7H,1-2H3,(H4,15,16,17,18,19,21) |

InChI Key |

QMSGJWLLMCENLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=C1)N)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Classification Within Herbicidal Chemistry

Bensulfuron (B1205469) amine is classified as a member of the sulfonylurea class of herbicides. vulcanchem.com This chemical family is distinguished by a core structure featuring a sulfonylurea bridge that connects a heterocyclic ring to a benzoic acid derivative. vulcanchem.com The mode of action for sulfonylurea herbicides, including bensulfuron amine, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). vulcanchem.comherts.ac.ukontosight.ai This enzyme is vital for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth. vulcanchem.comontosight.airesearchgate.net By blocking ALS, this compound disrupts cell division and growth in susceptible plants, ultimately leading to their demise. ontosight.ai This targeted mechanism of action contributes to its selectivity, primarily affecting weeds while leaving desired crops relatively unharmed. ontosight.ai

Table 1: Chemical Classification of this compound

| Category | Classification |

|---|---|

| Chemical Family | Sulfonylurea |

| Mode of Action (HRAC/WSSA) | Group 2 / Group B |

| Primary Target Enzyme | Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) |

| Physiological Effect | Inhibition of branched-chain amino acid synthesis |

Historical Context of Bensulfuron Amine Development and Adoption

The development of bensulfuron (B1205469) amine is rooted in the broader history of sulfonylurea herbicides, which were discovered by DuPont Crop Protection in 1975 and first commercialized in 1982 for use in wheat and barley crops. agropages.com This class of herbicides represented a revolutionary step in crop protection technology due to their high potency and unique mode of action. agropages.com The discovery process began with the observation of modest growth-retardant activity in a precursor compound, which was then systematically modified to create highly active herbicides. acs.org

Bensulfuron-methyl (B33747), the parent compound of bensulfuron amine, was introduced in the 1980s and quickly became recognized for its efficacy. waterquality.gov.au The adoption of sulfonylurea herbicides like bensulfuron-methyl was driven by their low application rates, which were a significant departure from the higher rates required for older herbicides. agropages.comwikipedia.org This shift was facilitated by their compatibility with the growing trend towards post-emergence weed control and integrated pest management practices. agropages.com The introduction of these herbicides in the 1990s for turfgrass further expanded their application. cambridge.orgbioone.org

Global Significance in Crop Protection Systems

Inhibition of the Acetolactate Synthase (ALS) Pathway

Specificity of Bensulfuron Amine Binding to Plant ALS

This compound's effectiveness as a herbicide stems from its specific and potent inhibition of the plant ALS enzyme. apms.org This metabolic pathway is present in plants but not in animals, which contributes to the low toxicity of sulfonylurea herbicides to mammals. regulations.govfrontiersin.org The herbicide binds to the ALS enzyme, blocking its active site and preventing it from catalyzing the synthesis of branched-chain amino acids. ontosight.aikenso.com.au The selectivity of this compound between crops and weeds is largely determined by the rate at which it is metabolized by the plant. kenso.com.au

Molecular Docking and Structural Studies of this compound-ALS Complexes

Molecular docking studies have provided insights into the interaction between sulfonylurea herbicides, like bensulfuron, and the ALS enzyme. These studies help to understand the structural basis of herbicide resistance. For example, mutations in the ALS gene can lead to amino acid substitutions in the enzyme, which may reduce the binding affinity of the herbicide. nih.gov In one study, a double mutation (Pro197-Ser plus Trp574-Leu) in the ALS gene of a resistant weed species was shown to decrease the number of hydrogen bonds and other interactions with the herbicide, thereby reducing its binding energy and conferring high levels of resistance. nih.gov Molecular docking has also been used to predict that certain amino acid deletions in the ALS enzyme could confer tolerance to multiple herbicides that target this enzyme. nih.gov These computational models are crucial for understanding the molecular basis of herbicide action and the mechanisms of resistance. nih.govnih.gov

Metabolic Pathways of this compound in Target and Non-Target Plants

The differential metabolism of this compound in various plant species is a key factor in its selectivity as a herbicide. Tolerant crops can rapidly deactivate the compound, while susceptible weeds cannot. kenso.com.au

Enzymatic Deactivation Mechanisms in Tolerant Crops

Tolerant crops, such as rice, possess enzymatic systems that can quickly metabolize this compound into non-toxic substances. kenso.com.au This rapid inactivation prevents the herbicide from reaching and inhibiting the ALS enzyme. The primary metabolic pathways involved in this deactivation are O-demethylation of the pyrimidine (B1678525) ring and hydrolysis of the parent methyl ester. cabidigitallibrary.org For example, rice shoots have been reported to metabolize bensulfuron-methyl with a half-life of 4-6 hours, whereas sensitive weeds show negligible degradation. cabidigitallibrary.org Cytochrome P450 monooxygenases are a key class of enzymes implicated in this metabolic resistance. ebi.ac.uk For instance, the overexpression of a specific cytochrome P450, CYP72A31, has been shown to confer tolerance to bensulfuron-methyl in both rice and Arabidopsis thaliana by metabolizing it into a less phytotoxic compound. ebi.ac.uk Another mechanism of deactivation involves the enzyme phosphinothricin (B1261767) acetyltransferase, which acetylates the primary amino group of the herbicide, rendering it inactive. usda.gov

Formation of Metabolites within Plant Tissues

In plants, bensulfuron-methyl is metabolized into several compounds. A primary initial step is the O-demethylation of the pyrimidine ring, which results in the formation of methyl α-(4-hydroxy-6-methoxypyrimidin-2-ylcarbamoyl sulfamoyl)-o-toluate. cabidigitallibrary.org Another metabolic reaction is the hydrolysis of the methyl ester group, which produces bensulfuron. cabidigitallibrary.orgherts.ac.uk Further degradation can occur through the cleavage of the sulfonylurea bridge, a key process in both chemical hydrolysis and microbial degradation in the soil. frontiersin.orgcabidigitallibrary.org This cleavage can produce metabolites such as methyl 2-(sulfomethyl) benzoate (B1203000) and (4,6-dimethoxypyrimidin2-yl) urea (B33335). cabidigitallibrary.org In some microbial degradation pathways, cleavage of the sulfonylurea bridge leads to the formation of 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), while cleavage of the sulfonyl amide linkage can produce DMPU, which is then further hydrolyzed to ADMP. frontiersin.org

Table of Research Findings on this compound Inhibition and Metabolism

Table of Chemical Compounds Mentioned

Cellular and Subcellular Effects in Susceptible Plant Organisms

A fundamental cellular process affected by bensulfuron is cell division. ucdavis.edu The herbicide's blockage of the synthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—directly deprives the plant of the building blocks necessary for protein synthesis and cell proliferation. apms.orgucdavis.eduresearchgate.net This results in a swift halt to growth. researchgate.net Research on other sulfonylurea herbicides like chlorsulfuron, which share the same mechanism of action, has shown that they specifically block the cell cycle in the G1 and/or G2 phases, without directly impacting the mitotic apparatus itself. ucdavis.edu Studies on rice (Oryza sativa), a species with relative tolerance, have demonstrated that bensulfuron can still significantly decrease the mitotic index and the height of the mitotic region in root tips, indicating a direct impact on cell division processes. ucdavis.edu

Table 1: Effects of Bensulfuron-methyl on Cellular Growth Parameters in Various Plant Species

| Plant Species | Parameter Measured | Observation | Reference |

|---|---|---|---|

| Rice (Oryza sativa) | Mitotic Index & Mitotic Height | Decreased in root tips. | ucdavis.edu |

| Root & Shoot Growth | Root growth was more sensitive to inhibition than shoot growth. | ucdavis.edu | |

| Cucumber (Cucumis sativus) | Shoot & Root Length | Significantly decreased at BSM soil concentrations of 12.5–200 μg kg⁻¹ and 50–200 μg kg⁻¹, respectively. | nih.gov |

| Dry Mass (Shoot & Root) | Significantly reduced at BSM soil concentrations above 12.5 μg kg⁻¹. | nih.gov | |

| Soybean & Peanut | Shoot & Root Length | Declined with increasing BSM residue concentrations. | cas.cz |

| Biomass | Declined with increasing BSM residue concentrations. | cas.cz |

At the subcellular level, bensulfuron incites significant adverse effects, particularly on the photosynthetic machinery. Studies on cucumber seedlings have revealed that BSM residue in the soil leads to a marked reduction in the relative chlorophyll (B73375) content (SPAD values). nih.gov This degradation of photosynthetic pigments is coupled with a decrease in the net photosynthetic rate. nih.govcas.cz Further investigation into the chlorophyll fluorescence parameters showed that the damage to photosynthesis was primarily due to non-stomatal factors. cas.cz Specifically, BSM residues were found to cause reversible damage to the photosystem II (PSII) reaction centers and reduce the efficiency of the electron transport rate. cas.cz

Table 2: Effects of Bensulfuron-methyl Residue on Photosynthetic and Subcellular Parameters in Cucumber and Soybean/Peanut

| Plant Species | Parameter Measured | Observation | Reference |

|---|---|---|---|

| Cucumber (Cucumis sativus) | Relative Chlorophyll Content (SPAD) | Significantly reduced at BSM concentrations of 12.5 μg kg⁻¹ and higher. | nih.gov |

| Net Photosynthetic Rate (Pn) | Significantly inhibited by BSM residue. | nih.gov | |

| Soybean & Peanut | PSII Maximum Quantum Yield | Significantly reduced by BSM residues. | cas.cz |

| Electron Transport Rate | Significantly reduced by BSM residues. | cas.cz | |

| Wheat (Triticum aestivum) | Phytohormones | Reduced levels of salicylic (B10762653) acid and jasmonic acid. | researchgate.net |

Beyond growth and photosynthesis, bensulfuron also impairs cellular differentiation and developmental processes. In the aquatic fern Ceratopteris pteridoides, bensulfuron-methyl was shown to inhibit gametophyte growth and delay or prevent sexual organ differentiation. plant-ecology.com While spore germination was unaffected, the subsequent development of the gametophyte was highly sensitive, with growth being inhibited at low concentrations. plant-ecology.com The formation of archegonia (female sex organs) was delayed, and at higher concentrations, gametophytes stopped growing and failed to form archegonia altogether, thereby compromising the plant's sexual reproduction cycle. plant-ecology.com

Table 3: Effects of Bensulfuron-methyl on Gametophyte Development in Ceratopteris pteridoides

| Parameter | Observation | Reference |

|---|---|---|

| Spore Germination | No effect observed. | plant-ecology.com |

| Gametophyte Growth | Inhibited, with an EC₅₀ of 0.086 μg·L⁻¹. | plant-ecology.com |

Degradation Pathways in Environmental Compartments

Bensulfuron-methyl, a sulfonylurea herbicide, degrades in the environment through several key pathways, including chemical hydrolysis and photodegradation. researchgate.netscience.gov The rate and products of these degradation processes are significantly influenced by environmental factors such as pH, temperature, and the presence of light.

Chemical Hydrolysis Kinetics and Products

Chemical hydrolysis is a primary mechanism for the degradation of sulfonylurea herbicides in aqueous environments. usda.gov The process involves the cleavage of the molecule, particularly at the sulfonylurea bridge, leading to the formation of less active metabolites. scite.aicabidigitallibrary.orgnih.gov

The rate of hydrolysis of Bensulfuron-methyl is highly dependent on the pH of the aqueous solution. cabidigitallibrary.orgmdpi.comresearchgate.netcabidigitallibrary.org

Acidic Conditions: Hydrolysis is significantly faster under acidic conditions (pH 4–7). researchgate.netmdpi.com In this pH range, the compound exists predominantly in its molecular form, which is more susceptible to the cleavage of the sulfonylurea bridge. mdpi.com The degradation follows first-order kinetics, with the rate increasing in more acidic environments. researchgate.netresearchgate.net For example, at pH 5, the hydrolysis half-life is reported to be 11 days. regulations.gov

Neutral to Alkaline Conditions: The compound is most stable in neutral to slightly alkaline solutions. researchgate.netcabidigitallibrary.orgrayfull.com The hydrolysis rate constant is at its minimum around pH 8. scite.airesearchgate.net In aqueous solutions with a pH of 7 and 9, Bensulfuron-methyl is reported to be stable. regulations.gov At pH 9, the half-life can be greater than 30 days. rayfull.com Under strongly alkaline conditions (pH ≥ 8), the carbomethoxy group on the aromatic ring may be preferentially hydrolyzed. cabidigitallibrary.org

Table 1: Effect of pH on the Hydrolysis of Bensulfuron-methyl

| pH Level | Stability/Degradation Rate | Half-Life | Reference(s) |

|---|---|---|---|

| Acidic (4-7) | Faster degradation | 11 days (at pH 5) | researchgate.netmdpi.comregulations.gov |

| Neutral (7) | Stable | Stable | regulations.gov |

| Alkaline (8) | Most stable, minimal hydrolysis | - | scite.airesearchgate.netrayfull.com |

The primary hydrolytic degradation pathway for Bensulfuron-methyl involves the cleavage of the sulfonylurea bridge. cabidigitallibrary.orgnih.govmdpi.comresearchgate.net This reaction breaks the molecule into two main, less active components. cabidigitallibrary.orgrayfull.com

The major metabolites identified from hydrolysis are:

A pyrimidine amine derivative : Commonly identified as 2-amino-4,6-dimethoxypyrimidine. researchgate.netcabidigitallibrary.orgrayfull.comnih.gov

A sulfonamide derivative : Referred to as benzylsulfonamide or methyl 2-(sulfomethyl) benzoate. scite.aicabidigitallibrary.orgresearchgate.netcabidigitallibrary.org

Under basic conditions, a different degradation product resulting from the contraction of the sulfonylurea bridge has also been isolated. researchgate.net Another minor metabolite, identified as 1-(4,6-dimethoxypyrimidin-2-yl) urea (DMPU), is formed through the cleavage of the sulfonyl amide linkage. nih.govnih.gov

Table 2: Primary Hydrolytic Metabolites of Bensulfuron-methyl

| Metabolite Name | Chemical Name | Formation Pathway | Reference(s) |

|---|---|---|---|

| Pyrimidine Amine | 2-amino-4,6-dimethoxypyrimidine | Cleavage of sulfonylurea bridge | researchgate.netcabidigitallibrary.orgrayfull.comnih.gov |

| Sulfonamide | methyl 2-(sulfomethyl) benzoate | Cleavage of sulfonylurea bridge | scite.airesearchgate.netcabidigitallibrary.org |

Influence of pH on Hydrolytic Cleavage

Photodegradation Processes and Product Formation

Photodegradation, or photolysis, is another significant pathway for the breakdown of Bensulfuron-methyl, particularly on soil surfaces and in natural waters. science.govresearchgate.net

The rate of photodegradation is influenced by the type and intensity of light. Studies on soil surfaces have shown that degradation is faster under UV light compared to natural sunlight. researchgate.netnih.gov The half-lives for photodegradation on different soil types ranged from 21.9 to 59.2 hours under UV light, while under natural sunlight, the half-lives were between 23.1 and 38.9 days. researchgate.netnih.gov

In aqueous environments, the role of photolysis can be complex. While some studies using light intensity comparable to natural sunlight reported negligible photolysis in pure water at neutral and alkaline pH, other findings show that Bensulfuron-methyl degrades rapidly in natural water exposed to sunlight, with a half-life of 3 to 6 days. cabidigitallibrary.orgregulations.govfao.orgwaterquality.gov.auscispace.com This discrepancy suggests that substances present in natural water may act as photosensitizers, accelerating the degradation process. For some related sulfonylurea herbicides, it has been noted that radiation wavelengths shorter than 400 nm are required to induce significant photolytic reactions. science.gov

The primary mechanisms involved in the photolysis of Bensulfuron-methyl include the cleavage of the sulfonylurea bridge, scission of the SO2-NH bond, and contraction of the sulfonylurea bridge. researchgate.netnih.gov In natural water, degradation primarily occurs via the cleavage of the sulfonylurea linkage. cabidigitallibrary.orgfao.orgscispace.com

Several photoproducts have been identified from the degradation on soil surfaces. researchgate.netnih.gov In aqueous solutions, the identified photodegradation products include:

Methyl 2-(sulfomethyl) benzoate cabidigitallibrary.orgscispace.com

(4,6-dimethoxypyrimidin-2-yl) urea cabidigitallibrary.orgscispace.com

One study noted the formation of beta-lac as the most abundant photoproduct, which indicates a complete breakdown of the phenyl ring structure. rayfull.com

Influence of Light Intensity and Wavelength

Microbial Biodegradation and Biotransformation

Microbial activity is a primary driver in the degradation of bensulfuron-methyl and its subsequent metabolites, including this compound. cabidigitallibrary.orgcabidigitallibrary.org Microorganisms in soil and water can utilize the herbicide as a source of nutrients, breaking it down into less complex substances. biologynotesonline.com This biodegradation is influenced by various environmental factors such as soil pH, temperature, and the presence of other organic matter. cabidigitallibrary.orgresearchgate.net

Several microbial strains have been identified for their ability to degrade the parent compound, bensulfuron-methyl, which leads to the formation of metabolites like this compound. These microorganisms are considered key players in the environmental breakdown of the herbicide. frontiersin.org

Some of the identified degrading strains include:

Bacillus megaterium L1 : This bacterial strain has demonstrated the ability to degrade bensulfuron-methyl in paddy soils. researchgate.netnih.gov

Brevibacterium sp. BH : Another bacterial strain found to be effective in the biodegradation of bensulfuron-methyl. frontiersin.orgnih.gov

Penicillium pinophilum BP-H-02 : A fungal strain that can degrade bensulfuron-methyl. frontiersin.orgresearchgate.net

Hansschlegelia zhihuaiae S113 : This bacterium is noted for its high efficiency in detoxifying bensulfuron-methyl in soil. frontiersin.org

Methylopila sp. DKT : This strain has been shown to degrade bensulfuron-methyl and promote plant growth. frontiersin.orgresearchgate.netdthujs.vn

Proteus sp. CD3 : An endophytic bacterium that can effectively degrade bensulfuron-methyl and other sulfonylurea herbicides. frontiersin.orgnih.govnih.gov

Bacillus subtilis YB1 : A bacterial strain capable of degrading bensulfuron-methyl. frontiersin.org

Table 1: Microbial Strains Involved in Bensulfuron-Methyl Degradation

| Strain | Type | Reference(s) |

|---|---|---|

| Bacillus megaterium L1 | Bacterium | researchgate.netnih.gov |

| Brevibacterium sp. BH | Bacterium | frontiersin.orgnih.gov |

| Penicillium pinophilum BP-H-02 | Fungus | frontiersin.orgresearchgate.net |

| Hansschlegelia zhihuaiae S113 | Bacterium | frontiersin.org |

| Methylopila sp. DKT | Bacterium | frontiersin.orgresearchgate.netdthujs.vn |

| Proteus sp. CD3 | Bacterium | frontiersin.orgnih.govnih.gov |

| Bacillus subtilis YB1 | Bacterium | frontiersin.org |

The microbial degradation of sulfonylurea herbicides like bensulfuron-methyl is facilitated by specific enzymes. biologynotesonline.com Hydrolases and esterases are among the key enzymes involved in this process. frontiersin.orgnih.gov These enzymes catalyze the breakdown of the herbicide molecule, often by cleaving the sulfonylurea bridge, a critical step in its degradation. frontiersin.orgnih.govnih.gov

Extracellular enzymes have been found to play a significant role in the degradation of bensulfuron-methyl by some bacterial strains, such as Proteus sp. CD3. frontiersin.orgnih.gov This indicates that the degradation process can be initiated outside the microbial cell. The activity of these enzymes is influenced by environmental conditions like temperature and pH. For instance, the optimal temperature for the extracellular enzyme from Proteus sp. CD3 was found to be 37°C. nih.gov Genomic analysis of Proteus sp. CD3 has revealed the presence of genes that are thought to encode for hydrolases or esterases involved in the degradation of bensulfuron-methyl. frontiersin.orgnih.gov

The microbial metabolism of bensulfuron-methyl results in several degradation products. A primary pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of 2-amino-4,6-dimethoxypyrimidine (ADMP) and a sulfonamide moiety. cabidigitallibrary.orgresearchgate.netfrontiersin.org This cleavage is a common step in both microbial degradation and chemical hydrolysis. nih.gov

Another identified degradation product is 1-(4,6-dimethoxypyrimidin-2-yl) urea, which can be further hydrolyzed to form ADMP. researchgate.netfrontiersin.org Under anaerobic conditions, O-demethylation has been observed as an initial step in the degradation process. psu.edu

Table 2: Key Degradation Products of Bensulfuron-Methyl

| Degradation Product | Formation Pathway | Reference(s) |

|---|---|---|

| 2-amino-4,6-dimethoxypyrimidine (ADMP) | Cleavage of the sulfonylurea bridge | cabidigitallibrary.orgresearchgate.netfrontiersin.org |

| Sulfonamide moiety | Cleavage of the sulfonylurea bridge | cabidigitallibrary.org |

| 1-(4,6-dimethoxypyrimidin-2-yl) urea | Cleavage of the sulfonyl amide linkage | researchgate.netfrontiersin.org |

Co-metabolism is a process where microorganisms degrade a substance that they cannot use as a primary energy source, in the presence of another compound that serves as a growth substrate. royalsocietypublishing.org The degradation of bensulfuron-methyl is often enhanced through co-metabolism. frontiersin.orgmdpi.comresearchgate.netnih.gov

Studies have shown that the addition of other carbon sources, such as sodium lactate (B86563), glucose, and sucrose (B13894), can significantly accelerate the degradation of bensulfuron-methyl by microbial consortia. researchgate.netnih.gov For example, the degradation rate of bensulfuron-methyl was found to be much higher in the presence of sodium lactate (79.5%) compared to glucose (34.6%) or sucrose (29.7%). researchgate.netnih.gov This suggests that the presence of readily available carbon sources stimulates microbial activity, leading to a more rapid breakdown of the herbicide. The addition of nitrogen sources has also been shown to enhance degradation, although the type of nitrogen source (organic vs. inorganic) did not appear to have a significant impact. researchgate.netnih.gov

Degradation Products of Microbial Metabolism

Environmental Persistence and Mobility

The persistence and mobility of bensulfuron and its metabolites in the environment are influenced by factors such as soil composition and pH. herts.ac.ukwppdb.com Bensulfuron is generally not expected to be persistent in soil. herts.ac.ukwppdb.com

Adsorption and Desorption Dynamics in Soils

The adsorption and desorption of bensulfuron-methyl, the parent compound of this compound, are key processes that affect its mobility and bioavailability in soil. researchgate.net Bensulfuron-methyl is considered to be immobile to moderately mobile in soils, with its movement being influenced by soil organic matter content and pH. cabidigitallibrary.org Adsorption tends to be greater in soils with higher organic matter. researchgate.net

The type of clay mineral in the soil also plays a role in adsorption. Montmorillonite clay has been shown to have a greater capacity for adsorbing bensulfuron-methyl than kaolinite. researchgate.net The adsorption process can also affect the rate of other degradation pathways, such as photolysis, with studies indicating that adsorption may slow down the photodegradation of the herbicide. researchgate.net

Influence of Soil Physicochemical Characteristics (e.g., Organic Matter, Clay Content, pH)

pH: Soil pH is a critical factor affecting the fate of bensulfuron. As a weak acid (pKa of 5.2), its form and behavior change with pH. cabidigitallibrary.org In acidic to neutral environments, it primarily exists in a neutral molecular form, which is more susceptible to chemical hydrolysis. mdpi.comcabidigitallibrary.org Research indicates that sulfonylurea herbicides like bensulfuron hydrolyze more rapidly under acidic conditions (pH 4–7). mdpi.com Conversely, under alkaline conditions (pH ≥ 8), bensulfuron is more stable and persists longer. mdpi.comscispace.comrayfull.com One study demonstrated a significant negative correlation between soil pH and the degradation rate, suggesting that degradation is faster in more acidic soils. cabidigitallibrary.org However, another study observed that the degradation rate of bensulfuron by a microbial consortium was optimal at a neutral pH of 7.0, with significantly lower degradation at more acidic or alkaline pH values. mdpi.com Adsorption is also pH-dependent; it is generally higher in acidic soils, which can limit degradation. mdpi.com A study of 21 different soils found a significant negative correlation between the soil's distribution coefficient (Kd) for bensulfuron-methyl and the adsorption equilibrium pH. researchgate.net

Organic Matter and Clay Content: The adsorption of bensulfuron-methyl to soil particles is correlated with organic matter (OM) and clay content. regulations.gov Higher OM and clay content generally lead to stronger adsorption. nih.govkoreascience.kr This binding can reduce the amount of the chemical available in the soil solution for leaching or microbial degradation. One study analyzing 21 soils identified OM content as a primary factor influencing adsorption capacity. researchgate.net Another study noted that while both OM and clay were important for adsorption, clay content was the main determining property in soils with low organic matter. nih.gov The degradation rate of bensulfuron has shown a clear positive correlation with both clay and OM content, indicating that while these components bind the herbicide, they may also support environments conducive to its breakdown. nih.gov

The table below summarizes research findings on the influence of soil properties on bensulfuron's behavior.

| Soil Characteristic | Influence on Adsorption | Influence on Degradation | Source |

|---|---|---|---|

| pH | Negatively correlated; higher adsorption in more acidic soils. | Generally negatively correlated; faster degradation in acidic soils due to hydrolysis. Microbial degradation can be optimal at neutral pH. | mdpi.comcabidigitallibrary.orgresearchgate.netnih.gov |

| Organic Matter (OM) | Positively correlated; a primary factor affecting adsorption. | Positively correlated. | researchgate.netregulations.govnih.gov |

| Clay Content | Positively correlated; especially important in low-OM soils. | Positively correlated. | cabidigitallibrary.orgnih.govkoreascience.kr |

Leaching Potential to Groundwater

The potential for bensulfuron to leach into groundwater is a significant environmental consideration, governed by its mobility in soil. Bensulfuron-methyl is classified as immobile to moderately mobile, depending on soil characteristics. cabidigitallibrary.orgscispace.com Due to its anionic form at natural soil pH levels, there is a recognized risk of leaching and potential groundwater contamination. researchgate.net

Studies indicate that bensulfuron-methyl has a tendency to leach in sandy, inorganic soils that are low in organic matter. regulations.govvulcanchem.com The Groundwater Ubiquity Score (GUS), an index used to estimate leaching potential, has been calculated for bensulfuron as 2.38, which falls into a "Transition state," indicating a potential risk of leaching. herts.ac.uk The organic carbon-normalized distribution coefficient (Koc), which measures the tendency of a chemical to bind to soil organic carbon, has been reported with values between 205 and 567, which also suggests moderate mobility. cabidigitallibrary.org

However, the agricultural context of its use significantly impacts leaching. In rice cultivation, paddies are specifically designed with confining layers to hold water, which inherently limits the downward movement and leaching of the herbicide. regulations.gov Management practices also play a role; a study comparing different rice cropping systems found that leaching losses of bensulfuron-methyl were 51% greater under conventional tillage with sprinkler irrigation compared to no-tillage systems. researchgate.net While the parent compound may be retained in the upper soil layers, its degradation products can be more mobile and may leach through sandy soils in relatively high concentrations, potentially contaminating aquatic environments. nih.gov

| Indicator | Value | Interpretation | Source |

|---|---|---|---|

| GUS Index | 2.38 | Transition state; potential for leaching. | herts.ac.uk |

| Koc Value (mL/g) | 205 - 567 | Moderately mobile. | cabidigitallibrary.org |

| Mobility in Soil | Considered immobile to moderately mobile, with a higher tendency to leach in sandy, inorganic soils. | cabidigitallibrary.orgregulations.gov |

Dissipation Dynamics in Paddy Field Ecosystems (Soil and Water)

In paddy field ecosystems, bensulfuron dissipates from both the water and soil phases through a combination of processes including degradation, adsorption to sediment, percolation, and runoff. tuat.ac.jp

Dissipation in Paddy Water: The compound dissipates relatively quickly from the water column. Field studies have reported that the concentration of bensulfuron-methyl in paddy water declines rapidly, often within the first week of application. researchgate.net One study found that more than 95% of the initial residue dissipated from the water within the first 5 days. mdpi.com The half-life of bensulfuron-methyl in rice field water has been reported to be between 4 and 6 days. waterquality.gov.au Another study under aerobic water-soil conditions measured a water half-life of 9.1 days. researchgate.net This rapid decline is attributed to factors including adsorption to soil and sediment, plant uptake, and degradation. tuat.ac.jpresearchgate.net

Dissipation in Paddy Soil: In the soil of paddy fields, dissipation follows first-order kinetics, which can be biphasic, meaning there is an initial rapid phase of degradation followed by a slower second phase. researchgate.net Studies have reported average half-lives in paddy soil ranging from 3.5 to 17.8 days. mdpi.com One detailed study in an aerobic water-soil system reported a biphasic dissipation in soil, with a half-life of 12.4 days in the first phase and 35.0 days in the second phase. researchgate.net Under anaerobic soil conditions, the half-life was found to be 12.7 days. researchgate.net The dissipation rate can be influenced by the soil type within the paddy. researchgate.net

| Ecosystem Compartment | Half-Life (t½) | Conditions/Notes | Source |

|---|---|---|---|

| Paddy Water | 1 - 7 days | Supplemental aquatic field dissipation data. | regulations.gov |

| Paddy Water | 4 - 6 days | General half-life in rice field water. | waterquality.gov.au |

| Paddy Water | <5 days for 95% dissipation | Field study at Good Agricultural Practices. | mdpi.com |

| Paddy Water | 9.1 days | Aerobic water-soil system. | researchgate.net |

| Paddy Soil | 3.5 - 17.8 days | Average range from field study. | mdpi.com |

| Paddy Soil | 12.4 days (Phase 1) 35.0 days (Phase 2) | Biphasic dissipation in aerobic water-soil system. | researchgate.net |

| Paddy Soil | 12.7 days | Anaerobic conditions. | researchgate.net |

Factors Influencing Environmental Half-Life

The environmental half-life of bensulfuron is not a single value but varies widely depending on a range of environmental factors. The primary processes driving its degradation are chemical hydrolysis and microbial breakdown, with photolysis also playing a role, particularly in water and on soil surfaces. cabidigitallibrary.orgscispace.com

Chemical and Microbial Degradation: Chemical hydrolysis of the sulfonylurea bridge is a major degradation pathway, especially in acidic soils. mdpi.comcabidigitallibrary.org Microbial processes can also significantly break down the compound, and in some cases, are considered the primary degradation route. cabidigitallibrary.orgagronomyjournals.com The degradation was found to be slower in sterilized soils, indicating that microbes facilitate the process, though they are not essential for it to occur. rayfull.com The half-life in aerobic soil metabolism studies has been reported to be between 4 and 20 weeks. rayfull.com Different soil types also yield different half-lives; for example, one study reported a half-life of 62 days in yellow-brown soil versus 129 days in yellow fluvo-aquic soil. nih.gov

Influence of pH, Temperature, and Moisture: The half-life of sulfonylureas like bensulfuron increases exponentially with pH, meaning it is much more persistent in alkaline soils than in acidic ones. mdpi.com Hydrolysis is pH-dependent, with the compound being most stable and degrading slowly under slightly alkaline conditions (pH 8-9). scispace.comrayfull.com Temperature and moisture also affect the degradation rate. mdpi.com Higher temperatures and moisture levels can increase the rate of both chemical and microbial degradation. mdpi.comagronomyjournals.com For instance, one study found that enhanced dissipation in a particular season was likely due to enhanced hydrolysis and microbial activity from a good distribution of rainfall. cabidigitallibrary.org

Photolysis: Photodegradation, or breakdown by sunlight, can be a rapid process for bensulfuron, particularly on surfaces. In simulated sunlight, the photolytic half-life was found to be about 4 hours in aqueous solution, independent of pH. rayfull.com This process involves the cleavage of the sulfonylurea linkage and can lead to a complete breakdown of the phenyl ring. scispace.comrayfull.com

| Condition | Half-Life (t½) | Source |

|---|---|---|

| Aerobic Soil Metabolism | 4 - 20 weeks (28 - 140 days) | rayfull.com |

| Yellow-Brown Soil | 62 days | nih.gov |

| Yellow Fluvo-aquic Soil | 129 days | nih.gov |

| Aqueous Photolysis (Simulated Sunlight) | ~4 hours | rayfull.com |

| Aqueous Hydrolysis (pH 9, dark) | >30 days | rayfull.com |

| Water-Sediment System | 5.2 days | herts.ac.uk |

| Overall Persistence in Soil | 21.4 - 74.6 days (EU dossier lab studies) | herts.ac.uk |

Ecological Impact and Non Target Organism Responses

Effects on Non-Target Flora

The selective nature of bensulfuron (B1205469) amine is intended to minimize harm to cultivated crops while controlling weeds. However, its effects can extend to other non-target plants within and beyond the agricultural system.

Impact on Non-Target Plant Species in Agricultural Systems

Bensulfuron amine demonstrates selectivity by targeting a wide range of broadleaf weeds and sedges, while generally sparing the crops it is designed to protect, such as rice, wheat, barley, and sugarcane. This selectivity is attributed to the rapid metabolism of the herbicide within these tolerant crop species. rayfull.com The herbicide is effective against weeds like Cyperus difformis (smallflower umbrella sedge) and Echinochloa crus-galli (barnyard grass). vulcanchem.com However, its efficacy can be lower against certain grasses, such as barnyard grass, particularly when the weeds are beyond the 2-leaf stage. awiner.comphytojournal.com

The impact on non-target plant species is a critical consideration. While designed to spare crops, the potential for drift or runoff can expose other unintended plant species to the herbicide. The selective action of this compound is a key advantage, as it is intended to reduce collateral damage to valuable vegetation in and around agricultural fields.

Phytotoxicity to Rotational Crops

The persistence of bensulfuron and its metabolites in the soil can pose a risk to subsequent crops in a rotation. nih.gov The half-life of bensulfuron-methyl (B33747) in soil can range from 4 to 20 weeks, classifying it as a moderately persistent pesticide. rayfull.com This persistence, combined with the high sensitivity of certain crops to sulfonylurea herbicides, creates a risk of carryover injury. nih.govresearchgate.net

Studies have reported residual phytotoxicity of sulfonylureas to rotational crops such as corn, sunflowers, sugar beets, and dry beans. cabidigitallibrary.org For instance, bensulfuron-methyl residues in the soil have been shown to inhibit the growth of sensitive crops like cucumber, soybean, and peanut. nih.govresearchgate.net The extent of this phytotoxicity is influenced by factors such as soil type, pH, organic matter content, and climatic conditions. nih.govcabidigitallibrary.org In some cases, even low concentrations of sulfonylurea residues in the soil can be sufficient to reduce the yields of sensitive non-target plants. scispace.com However, some studies have found no significant residual effects on succeeding crops like wheat, lentil, and sunflower under specific conditions, suggesting that the risk of carryover can be low in certain environments. banglajol.info

Table 1: Effects of Bensulfuron-methyl Residue on Rotational Crops

| Crop | Observed Effect | Reference |

|---|---|---|

| Cucumber | Significant inhibition of growth, chlorophyll (B73375) content, and photosynthetic capacity. | nih.gov |

| Soybean | Reduction in photosynthetic parameters. | researchgate.net |

| Peanut | Reduction in photosynthetic parameters. | researchgate.net |

| Wheat | No significant residual effect on germination and growth in some studies. | banglajol.info |

| Lentil | No significant residual effect on germination and growth in some studies. | banglajol.info |

| Sunflower | No significant residual effect on germination and growth in some studies. | banglajol.info |

| Green Gram | No observed residual phytotoxicity in some studies. | cabidigitallibrary.org |

Aquatic Plant Community Dynamics

This compound can enter aquatic ecosystems through runoff and leaching from treated fields. Its impact on aquatic plant communities is a significant environmental concern. The herbicide is known to be moderately toxic to algae. rayfull.com Studies have shown that bensulfuron can affect the growth and biomass of aquatic macrophytes, including both target and non-target species. waterquality.gov.au

The half-life of bensulfuron-methyl in rice field water is reported to be 4 to 6 days. waterquality.gov.au The stability of bensulfuron-methyl in water is pH-dependent, being more stable in slightly alkaline conditions. rayfull.comcabidigitallibrary.org The effects on aquatic plants can be influenced by the exposure concentration and duration. Pulsed exposures, which mimic intermittent runoff events, can have different effects compared to continuous exposure. For some sulfonylurea herbicides like metsulfuron-methyl (B1676535), pulsed exposures have shown effects on the growth of duckweed (Lemna minor) similar to continuous exposure. nih.gov Long-term exposure to high nitrogen levels, which can be exacerbated by herbicide runoff, can also negatively impact the growth of submersed macrophytes. nih.gov

Impact on Terrestrial and Aquatic Non-Target Fauna (excluding mammals and humans)

The effects of this compound extend beyond the plant kingdom, with potential impacts on various non-target animal species in both terrestrial and aquatic environments.

Responses of Soil Microorganisms and Communities

Soil microorganisms are vital for nutrient cycling and soil health. The application of bensulfuron can influence the structure and function of soil microbial communities. nih.govnih.gov Studies have shown that bensulfuron-methyl can have a transitory impact on soil microbial biomass, particularly at high application rates. nih.govresearchgate.net

Table 2: Effects of Bensulfuron-methyl on Soil Microorganisms

| Microbial Parameter | Observed Effect | Reference |

|---|---|---|

| Microbial Biomass Carbon | Significant decrease within the first 7 days at high concentrations, with transitory effects. | nih.gov |

| Microbial Biomass Nitrogen | Significant decrease within the first 7 days at high concentrations, with transitory effects. | nih.gov |

| Nitrification Potential | Significantly suppressed. | researchgate.net |

| Total Bacterial Numbers | Not remarkably affected in some studies. | researchgate.net |

| Soil Microbial Community Structure | Changed with the addition of the herbicide, but recovered over time in some studies. | nih.gov |

Effects on Invertebrates (e.g., Earthworms, Honeybees)

The impact of this compound on non-target invertebrates is an important aspect of its ecological risk assessment.

Earthworms: Bensulfuron-methyl is considered to have low toxicity to earthworms. rayfull.com The acute 14-day LC50 for Eisenia foetida is greater than 1000 mg a.i./kg. rayfull.com However, some studies on other herbicides have shown that they can cause a reduction in earthworm biomass and affect their behavior. agriculturejournals.cz

Honeybees: Bensulfuron-methyl is classified as having low to moderate toxicity to honeybees. rayfull.com The contact acute 48-hour LD50 is greater than 100 µg a.i./bee, and the oral acute 48-hour LD50 is greater than 51.4 µg a.i./bee. rayfull.com

Aquatic Invertebrates: Bensulfuron-methyl is reported to have low toxicity to aquatic invertebrates. rayfull.com The acute 48-hour EC50 for Daphnia magna is 130 mg a.i./L. rayfull.com However, one study found that while bensulfuron-methyl was more toxic than 2,4-D Dimethylamine to the midge Chironomus kiiensis, the recommended application rates were considered safe. researchgate.net This study also noted that the herbicide could interfere with the emergence of adult midges. researchgate.net

Responses of Aquatic Organisms (e.g., Fish, Algae)

The ecological impact of bensulfuron, primarily studied in its methyl ester form (bensulfuron-methyl), on aquatic ecosystems reveals varying levels of toxicity among different organisms. While generally considered to have low to moderate toxicity towards fish, it is notably more potent against aquatic plants, particularly algae.

Fish: Regulatory assessments classify bensulfuron-methyl as no more than slightly toxic to fish on an acute exposure basis. regulations.govieaghg.org Some sources categorize its acute ecotoxicity to fish as moderate. herts.ac.ukherts.ac.uk The Australian and New Zealand Guidelines for Fresh and Marine Water Quality suggest a guideline value of 800 µg/L based on fish data, but caution that this level may not sufficiently protect non-target aquatic plants. waterquality.gov.au

Algae: Research demonstrates that algae are particularly sensitive to bensulfuron-methyl, a characteristic that drives its environmental classification as "very toxic to aquatic organisms". fao.org The mechanism of action is primarily algistatic, meaning it inhibits the growth of algae rather than causing outright cell death (algicidal). nih.gov A study on the green alga Pseudokirchneriella subcapitata confirmed this algistatic effect. nih.gov

The toxicity varies significantly between different algal species. A study investigating the acute toxicity on four freshwater phytoplankton species found that the 96-hour EC50 (the concentration causing a 50% reduction in growth) for bensulfuron-methyl ranged from 0.015 to 6.2 mg/L. researchgate.net The study highlighted that species of Scenedesmus were more sensitive than species of Chlorella. researchgate.net For instance, Scenedesmus acutus and Scenedesmus subspicatus were strongly inhibited at lower concentrations compared to Chlorella vulgaris and Chlorella saccharophila. researchgate.netresearchgate.net

Table 1: Acute Toxicity of Bensulfuron-Methyl to Various Algal Species

Bioconcentration and Bioaccumulation Potential in Non-Target Organisms

The potential for a chemical to concentrate in the tissues of an organism from the surrounding environment (bioconcentration) or to increase in concentration at higher levels of the food chain (bioaccumulation) is a key aspect of its environmental risk profile.

For bensulfuron-methyl, the potential for significant bioaccumulation is considered low. fao.org This assessment is primarily based on its physicochemical properties, specifically its low octanol-water partition coefficient (log K_ow). At a neutral pH of 7, the log K_ow is 0.6, which indicates a preference for remaining in water rather than accumulating in fatty tissues of organisms. waterquality.gov.au

Studies and regulatory reviews have consistently supported the low bioconcentration potential in aquatic animals. regulations.gov For instance, a supplemental field study conducted in a flooded rice paddy measured the accumulation of bensulfuron-methyl in crayfish. The results showed very low bioconcentration factors (BCF), with a value of 0.6x in whole crayfish and 0.3x in the edible tail tissue. regulations.gov Furthermore, a broader review of the sulfonylurea class of herbicides, to which bensulfuron belongs, noted that no bioaccumulation was observed. regulations.gov

While some general assessments have suggested a moderate theoretical risk of bioconcentration based on mobility properties, specific experimental data point towards a low actual potential. herts.ac.ukwppdb.com It is worth noting that for a related sulfonylurea herbicide, chlorsulfuron (B1668881), a bioconcentration factor of up to 53 was observed in Chlorella algae at a pH of 5.0, suggesting that accumulation potential can be influenced by environmental conditions and the specific organism. mdpi.com However, extensive data for bensulfuron across a wide range of non-target organisms remains an area for further research.

Table 2: Bioconcentration Data for Bensulfuron-Methyl

Herbicide Resistance Evolution and Management Strategies

Mechanisms of Resistance to Bensulfuron (B1205469) Amine in Weeds

Resistance to Bensulfuron amine in weeds is a complex phenomenon involving genetic and biochemical adaptations. These adaptations allow weed populations to survive and reproduce despite herbicide application, posing a significant threat to crop yields. mdpi.complantprotection.pl The two primary mechanisms conferring this resistance are modifications at the herbicide's target site and processes that reduce the amount of active herbicide reaching the target site. mdpi.comnih.gov

Target-Site Resistance (TSR)

Target-site resistance is a common mechanism where the herbicide's target enzyme is altered, reducing or eliminating the herbicide's ability to bind and inhibit its function. nih.govresearchgate.net In the case of this compound, the target enzyme is acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. serbiosoc.org.rsmdpi.com

The most prevalent form of TSR in weeds resistant to this compound involves point mutations in the ALS gene. serbiosoc.org.rsnih.gov These single-nucleotide polymorphisms lead to amino acid substitutions in the ALS enzyme, altering its three-dimensional structure. mdpi.com One of the most frequently observed and well-documented mutations occurs at the proline 197 (Pro197) position. serbiosoc.org.rsnih.govcambridge.orgcambridge.org

Substitutions at this position, such as Pro197 to Serine (Ser), Leucine (Leu), Histidine (His), Alanine (Ala), or Threonine (Thr), have been identified in numerous weed species. serbiosoc.org.rsnih.govcambridge.orgresearchgate.net For instance, a Pro197-Ser mutation was found to be responsible for high levels of resistance to bensulfuron-methyl (B33747) in Ludwigia prostrata and Sagittaria trifolia. serbiosoc.org.rscambridge.org Similarly, Pro197-His, Pro197-Thr, and Pro197-Leu substitutions have also been reported in resistant S. trifolia populations. serbiosoc.org.rs These mutations reduce the binding affinity of sulfonylurea herbicides like this compound to the ALS enzyme, thereby conferring resistance. mdpi.com The specific amino acid substitution at the Pro197 position can influence the level and spectrum of resistance to different ALS-inhibiting herbicides. serbiosoc.org.rscambridge.org

| Weed Species | Mutation at Pro197 | Reference |

| Ludwigia prostrata | Pro197-Ser | cambridge.orgresearchgate.net |

| Sagittaria trifolia | Pro-197-Ser, Pro-197-His, Pro-197-Thr, Pro-197-Leu | serbiosoc.org.rs |

| Ammannia auriculata | Pro197-Ser, -Leu, -Ala, -His | nih.gov |

| Ammannia multiflora | Pro-197-Ala, Pro-197-Ser, Pro-197-His, Pro-197-Arg | cambridge.orgbioone.org |

| Capsella bursa-pastoris | Pro197-Ser | mdpi.com |

A less common, but still significant, TSR mechanism is the amplification of the ALS gene. mdpi.com In this scenario, resistant weeds possess multiple copies of the ALS gene, leading to the overproduction of the ALS enzyme. mdpi.comfrontiersin.org While the enzyme itself remains sensitive to the herbicide, the sheer quantity of enzyme molecules overwhelms the herbicide at standard application rates. A portion of the ALS enzyme remains unbound and functional, allowing the plant to continue producing essential amino acids and survive. While research on ALS gene amplification specifically for this compound resistance is ongoing, it has been identified as a resistance mechanism for other ALS-inhibiting herbicides in various weed species. mdpi.comfrontiersin.org

Point Mutations in the ALS Gene (e.g., Pro197 Substitutions)

Non-Target-Site Resistance (NTSR)

Non-target-site resistance encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govcambridge.org These mechanisms are generally more complex and can confer resistance to herbicides with different modes of action. nih.govnih.gov

One of the primary NTSR mechanisms is the enhanced metabolism of the herbicide. mdpi.comnih.gov Resistant weeds can possess higher levels or more efficient versions of detoxifying enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govnih.govacs.org These enzymes break down the herbicide into non-toxic or less toxic metabolites before it can reach the ALS enzyme. nih.govusda.gov

For example, studies have shown that some weed populations resistant to ALS inhibitors exhibit increased P450 activity. nih.govnih.gov The O-demethylation of bensulfuron-methyl, a reaction often catalyzed by P450s, has been identified as a key metabolic pathway in rice, suggesting a similar mechanism could be enhanced in resistant weeds. usda.govresearchgate.net In some cases, the co-application of a P450 inhibitor, such as malathion, can reverse or reduce the level of resistance, confirming the role of enhanced metabolism. mdpi.comnih.gov Research has identified specific P450 genes, like CYP81A12 and CYP81A21, that confer resistance to bensulfuron-methyl when expressed in other plants. nih.govnih.gov

Another NTSR mechanism involves alterations in the uptake and translocation of the herbicide within the plant. cambridge.orgdpird.wa.gov.au This can include reduced absorption of the herbicide through the leaves or roots, or sequestration of the herbicide in vacuoles, preventing it from moving to the meristematic tissues where the ALS enzyme is most active. scielo.brresearchgate.net

Enhanced Metabolism by Detoxifying Enzymes (e.g., P450s, GSTs)

Cross-Resistance and Multiple Resistance Patterns

The evolution of resistance to a single herbicide can sometimes confer resistance to other herbicides, a phenomenon known as cross-resistance (if the herbicides share the same mode of action) or multiple resistance (if resistance to herbicides with different modes of action is present in the same plant). croplife.org.au

Research has extensively documented that weed populations resistant to bensulfuron-methyl frequently exhibit cross-resistance to other herbicides that inhibit the acetolactate synthase (ALS) enzyme. The patterns of cross-resistance can vary significantly depending on the weed species and the specific mutation conferring resistance.

For instance, a bensulfuron-methyl resistant population of smallflower umbrella sedge (Cyperus difformis) was found to be cross-resistant to other ALS inhibitors, including pyrazosulfuron-ethyl (B166691), penoxsulam (B166495), and bispyribac-sodium. mdpi.com However, this population remained susceptible to herbicides with different mechanisms of action, such as the auxin mimics MCPA sodium and florpyrauxifen-benzyl, and the photosystem II inhibitor bentazon. mdpi.com Similarly, resistant biotypes of ricefield flatsedge (Scirpus mucronatus) showed strong cross-resistance to various sulfonylureas and an imidazolinone (imazamox), all of which are ALS inhibitors. acs.org

Studies on Ludwigia prostrata have revealed that biotypes resistant to bensulfuron-methyl also show cross-resistance to pyrazosulfuron-ethyl but can be sensitive to other ALS inhibitors like penoxsulam and imazethapyr (B50286), highlighting the specificity of resistance patterns. researchgate.netcambridge.org In Malaysia, a population of Limnocharis flava developed resistance to bensulfuron-methyl and was also found to be resistant to other ALS inhibitors such as metsulfuron-methyl (B1676535) and pyrazosulfuron-ethyl, yet remained sensitive to imazethapyr and penoxsulam. ufl.edu

In some cases, multiple resistance has been observed. For example, some populations of Ludwigia prostrata resistant to bensulfuron-methyl also showed resistance to carfentrazone-ethyl, an herbicide with a different mode of action. researchgate.net The specific amino acid substitution in the ALS enzyme is a key determinant of the cross-resistance profile. acs.orgserbiosoc.org.rs

Table 1: Documented Cross-Resistance Patterns in Bensulfuron-Methyl Resistant Weeds

| Weed Species | Cross-Resistant To (Other ALS Inhibitors) | Susceptible To | Source(s) |

|---|---|---|---|

| Cyperus difformis (Smallflower Umbrella Sedge) | Pyrazosulfuron-ethyl, Penoxsulam, Bispyribac-sodium | MCPA sodium, Florpyrauxifen-benzyl, Bentazon | mdpi.com |

| Scirpus mucronatus (Ricefield Flatsedge) | Cyclosulfamuron, Ethoxysulfuron, Imazosulfuron, Pyrazosulfuron-ethyl, Imazamox | Not specified | acs.org |

| Ludwigia prostrata | Pyrazosulfuron-ethyl | Penoxsulam, Bispyribac-sodium, Imazethapyr | researchgate.netcambridge.org |

| Limnocharis flava | Metsulfuron-methyl, Pyrazosulfuron-ethyl, Pyribenzoxim | Imazethapyr, Penoxsulam, Bispyribac-sodium | ufl.edu |

| Sagittaria trifolia | Other Sulfonylureas (e.g., Tribenuron-methyl) | Imidazolinones | serbiosoc.org.rs |

Ecological and Evolutionary Dynamics of Resistance Development

The development of herbicide resistance in a weed population is a classic example of evolution by natural selection, driven by the intense pressure exerted by repeated herbicide applications.

The primary driver for the evolution of resistance to bensulfuron-methyl is the high selection pressure resulting from its continuous and widespread use. mdpi.commdpi.com In agroecosystems where herbicides with the same mode of action are used repeatedly, susceptible individuals are eliminated, while rare, naturally occurring resistant individuals survive, reproduce, and pass on their resistance genes. Over time, the frequency of these resistance alleles increases in the population. jircas.go.jpresearchgate.net

The evolution of resistance can occur rapidly. Studies have reported that weeds can develop resistance to ALS inhibitors like bensulfuron-methyl within three to five years of continuous use. mdpi.com In California, resistance in smallflower umbrella sedge (Cyperus difformis) was documented after only four years of continuous bensulfuron-methyl application in rice monocultures. jircas.go.jp The long-term use of this herbicide for approximately 30 years in China has been identified as the driving force behind the widespread resistance observed in Ammannia auriculata. mdpi.comnih.gov

Surveys have quantified the high frequency of resistance in various regions. A 2020 survey of cleavers (Galium aparine) populations in China found that approximately 34% were resistant to bensulfuron-methyl, with another 32% showing low levels of resistance. mdpi.com In some areas, the frequency is even higher. For example, research in China's Liaoning province found that 97% of collected Monochoria korsakowii populations had evolved resistance to bensulfuron-methyl. researchgate.net Similarly, a study of Ammannia auriculata in Yangzhou City, China, found that 90% of the tested biotypes were resistant. mdpi.com

Table 2: Frequency of Bensulfuron-Methyl Resistance in Surveyed Weed Populations

| Weed Species | Location of Survey | Frequency of Resistant Populations | Source(s) |

|---|---|---|---|

| Galium aparine (Cleavers) | Jiangsu, China (2020) | 34% Resistant, 32% Low Resistance | mdpi.com |

| Monochoria korsakowii | Liaoning, China | 97% of populations | researchgate.net |

| Ammannia auriculata | Yangzhou, China | 90% of biotypes | mdpi.com |

| Ludwigia prostrata | Jiangsu, China | 45.8% of populations | researchgate.netresearchgate.net |

The evolution of herbicide resistance is not always a "free lunch" for weeds. In the absence of the herbicide, resistant individuals may suffer a "fitness cost," meaning they may be less competitive, grow slower, or produce fewer offspring compared to their susceptible counterparts. mdpi.comresearchgate.netresearchgate.net This cost arises because the mutation conferring resistance can interfere with the normal physiological functions of the plant. researchgate.net

Research demonstrated that at both low and high densities, resistant A. auriculata plants produced significantly fewer capsules and had lower shoot dry weight compared to susceptible plants. mdpi.com For example, at low density, the shoot dry weight of resistant plants was 57.7% lower than that of susceptible plants. mdpi.com Another study noted that a resistant biotype of Cyperus difformis exhibited delayed flowering and reduced seed production in greenhouse experiments, indicating a potential reduction in fitness. nih.gov However, it is important to note that fitness costs are not universal and their expression can depend on the specific mutation, the genetic background of the plant, and environmental conditions. researchgate.netresearchgate.net

**Table 3: Fitness Cost Comparison in Bensulfuron-Methyl Susceptible (S) vs. Resistant (R) *Ammannia auriculata***

| Parameter | Planting Density | Susceptible Biotype | Resistant Biotype | Reduction in R Biotype | Source(s) |

|---|---|---|---|---|---|

| Capsules per Plant | Low | 1296.3 | 671.5 | 48.2% | mdpi.com |

| High | 519.2 | 265.3 | 48.9% | mdpi.com | |

| Shoot Dry Weight (g/plant) | Low | 9.5 | 4.0 | 57.7% | mdpi.com |

| High | 4.7 | 1.9 | 59.7% | mdpi.com |

Selection Pressure and Frequency of Resistance Alleles

Academic Research on Resistance Management Strategies

Given the rapid evolution and spread of herbicide resistance, academic research has focused on developing sustainable management strategies that reduce the reliance on a single herbicide mode of action.

Integrated Weed Management (IWM) is a comprehensive approach that combines multiple control tactics—chemical, cultural, mechanical, and biological—to manage weed populations effectively and delay the evolution of resistance. uasbangalore.edu.inmdpi.comresearchgate.net The core principle of IWM is to avoid over-reliance on any single method, particularly herbicides with the same mode of action. uasbangalore.edu.in

For managing bensulfuron-methyl resistance, key IWM strategies include:

Herbicide Rotation and Mixtures: A primary recommendation is to rotate herbicides with different modes of action or use tank mixtures of effective herbicides. croplife.org.aumdpi.com For example, to control resistant Ammannia auriculata and Cyperus difformis, researchers suggest using herbicides like bentazon (a PSII inhibitor) or fluroxypyr (B1673483) (an auxin mimic), which have different target sites than bensulfuron-methyl. mdpi.commdpi.com

Combining Chemical and Non-Chemical Methods: Research highlights the effectiveness of combining herbicide applications with non-chemical strategies. mdpi.com An effective IWM program for finger millet involved a pre-emergent application of bensulfuron-methyl plus pretilachlor (B132322) followed by mulching. uasbangalore.edu.in Other non-chemical tactics include timely hand weeding, although this can be labor-intensive and costly. uasbangalore.edu.in

Cultural Practices: Agricultural practices can be modified to give the crop a competitive edge over weeds. These include adjusting planting density, selecting competitive crop cultivars, and implementing water management techniques like raising ducks or fish in rice paddies, which can help control weeds. mdpi.commdpi.com

Advanced Technologies: Emerging technologies such as weeding robots and the cultivation of genetically modified herbicide-tolerant crops (allowing for the use of different herbicides) are also proposed as components of a modern IWM system. mdpi.com

The overarching goal of these integrated approaches is to make the agricultural system more diverse and less predictable for weeds, thereby reducing the selection pressure for resistance to any single herbicide like bensulfuron-methyl and ensuring long-term agricultural sustainability. researchgate.netcambridge.org

Molecular Detection Tools for Resistance Genotypes (e.g., CAPS markers)

The rapid and accurate identification of herbicide resistance is crucial for effective weed management. plos.org While whole-plant bioassays are definitive, they are often time-consuming. Molecular detection tools offer a faster alternative by identifying the specific genetic mutations that confer resistance. These methods are particularly useful for diagnosing target-site resistance, a common mechanism for herbicides like bensulfuron, which inhibits the acetolactate synthase (ALS) enzyme. mdpi.comagriculturejournals.cz

A prominent molecular technique used for this purpose is the Cleaved Amplified Polymorphic Sequence (CAPS) marker system. plos.org CAPS markers are a type of restriction fragment length polymorphism (RFLP) assay that utilizes the polymerase chain reaction (PCR) to amplify a specific region of a gene where a resistance-conferring mutation is suspected. plos.org This amplified DNA is then digested with a specific restriction enzyme. If a mutation (typically a single nucleotide polymorphism or SNP) is present, it may create or destroy a recognition site for the enzyme. When the digested products are separated by gel electrophoresis, different banding patterns will appear for resistant, susceptible, and heterozygous individuals, allowing for their differentiation. plos.orgresearchgate.net

A variation of this method is the derived Cleaved Amplified Polymorphic Sequence (dCAPS) marker. plos.org The dCAPS technique is used when the mutation itself does not fall within a natural restriction site. In this case, one of the PCR primers is designed with a mismatch to the target DNA sequence, which, in combination with the resistance-conferring SNP, creates a new restriction site in the PCR product of the resistant allele. plos.org

Research has demonstrated the successful development and application of CAPS and dCAPS markers for detecting resistance to sulfonylurea herbicides, including bensulfuron-methyl. mdpi.comresearchgate.netweedscience.org A common target for these markers is the ALS gene, where point mutations can lead to high levels of resistance. For instance, various amino acid substitutions at the Proline-197 (Pro-197) position of the ALS enzyme have been identified as conferring resistance to bensulfuron-methyl in several weed species. weedscience.orgnih.govnih.govresearchgate.netserbiosoc.org.rs

In a study on Ammannia auriculata, a troublesome weed in paddy fields, a CAPS marker was developed to rapidly detect Pro-197 mutations. mdpi.comnih.govnih.gov This weed was found to have evolved high levels of resistance (from 16.4- to 183.1-fold) to bensulfuron-methyl. nih.govnih.gov Sequencing of the ALS gene in resistant populations revealed four different amino acid substitutions at the Pro-197 position (Pro197-Leu, -Ala, -Ser, and -His). nih.govnih.gov The developed CAPS method could successfully identify these mutations without the need for DNA sequencing, providing a practical tool for resistance monitoring. mdpi.comnih.gov The results from the CAPS analysis were consistent with those from gene sequencing. researchgate.net

Similarly, dCAPS markers have been created to detect the Pro-197-Ala mutation in Alopecurus aequalis (shortawn foxtail) resistant to the sulfonylurea herbicide mesosulfuron-methyl (B1676312) and to detect various mutations at the Pro-197 and Trp-574 positions in Lolium rigidum (rigid ryegrass). researchgate.netweedscience.org These markers allow for the clear distinction between homozygous resistant (RR), heterozygous resistant (RS), and homozygous susceptible (SS) genotypes based on the digestion patterns of the PCR products. plos.orgresearchgate.net

The table below summarizes research findings on the use of CAPS markers for detecting resistance to ALS-inhibiting herbicides.

| Weed Species | Herbicide | Gene Mutation | Marker Type | Research Finding |

| Ammannia auriculata | Bensulfuron-methyl | Pro-197-Ser, -Leu, -Ala, -His | CAPS | A CAPS method was established to successfully detect the four different Pro-197 mutations, providing a rapid diagnostic tool. mdpi.comnih.gov |

| Lolium rigidum | Sulfometuron (SU) & Imazapyr (IMI) | Pro-197-Ala, -Arg, -Gln, -Leu, -Ser; Trp-574-Leu | CAPS / dCAPS | Markers were developed to detect six different resistance-endowing ALS mutations, revealing a diversity of resistance alleles within populations. weedscience.org |

| Alopecurus aequalis | Mesosulfuron-methyl | Pro-197-Ala | dCAPS | A dCAPS marker was developed to specifically detect the Pro-197-Ala mutation conferring resistance. researchgate.net |

While CAPS markers are reliable, they are not the only molecular tool available. Other methods include:

Allele-Specific PCR (AS-PCR): This technique uses primers designed to specifically bind to either the wild-type (susceptible) or the mutant (resistant) allele, allowing for direct detection of the mutation. frontiersin.org

Kompetitive Allele-Specific PCR (KASP): This is a high-throughput genotyping technology that uses a unique form of PCR to differentiate alleles. frontiersin.orgnih.gov It is often more cost-effective and less labor-intensive than gel-based methods like CAPS, making it suitable for large-scale screening in breeding programs. frontiersin.org

Loop-Mediated Isothermal Amplification (LAMP): This method amplifies DNA with high specificity, efficiency, and rapidity under isothermal conditions, meaning it does not require a thermal cycler. researchgate.netfrontiersin.org

The choice of molecular detection tool depends on factors such as the specific mutation, the required throughput, and available resources. However, the development of markers like CAPS has significantly enhanced the ability to monitor and manage the evolution of herbicide resistance in weed populations. plos.orgmdpi.com

Analytical Methodologies for Bensulfuron Amine in Environmental and Biological Matrices

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are foundational to the accurate analysis of bensulfuron (B1205469) amine. The choice of method depends heavily on the matrix being analyzed, whether it be soil, water, or plant tissue.

For soil and sediment samples, a common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. epa.govresearchgate.netscispace.comagriculturejournals.cz This approach typically involves extracting the sample with an acidic acetonitrile (B52724) solvent, followed by a dispersive solid-phase extraction (dSPE) cleanup. epa.gov Modifications to the QuEChERS method have been developed for specific matrices. For instance, in the analysis of milled rice grains, a modified QuEChERS method involves dispersing the sample in water before adding 1% acetic acid in acetonitrile, along with magnesium sulfate (B86663) and sodium acetate (B1210297) for partitioning. capes.gov.brnih.gov

In the case of water samples, the preparation is generally less complex. A common procedure involves adjusting the pH of the water sample, often to acidic conditions, to facilitate the extraction of bensulfuron-methyl (B33747). epa.gov For example, the pH may be adjusted to 3.2 with phosphoric acid. epa.gov

For plant tissues, such as rice grain and straw, extraction is often performed using methylene (B1212753) chloride. epa.govacs.org For rice straw, the addition of 0.5% acetic acid to the methylene chloride can improve extraction efficiency. acs.org Subsequent cleanup steps often involve solvent partitioning and solid-phase extraction (SPE) to remove interfering compounds before instrumental analysis. epa.govacs.org One method utilizes a silica (B1680970) SPE cartridge for cleanup. epa.gov

The table below summarizes various extraction methods used for different matrices.

| Matrix | Extraction Method | Key Reagents | Reference |

| Soil & Sediment | QuEChERS | Acidic acetonitrile, dSPE salts | epa.gov |

| Milled Rice Grain | Modified QuEChERS | Water, 1% acetic acid in acetonitrile, MgSO₄, sodium acetate | capes.gov.brnih.gov |

| Water | Liquid-Phase Extraction | pH adjustment with phosphoric acid | epa.gov |

| Rice Grain | Solvent Extraction | Methylene chloride | epa.govacs.org |

| Rice Straw | Solvent Extraction | Methylene chloride with 0.5% acetic acid | acs.org |

Chromatographic and Spectroscopic Quantification Methods

Following extraction and cleanup, various instrumental techniques are employed for the separation and quantification of bensulfuron amine. These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of the compound.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the determination of bensulfuron-methyl. ppqs.gov.innih.govacs.org The separation is typically achieved on a C8 or C18 reversed-phase column. ppqs.gov.innih.gov

A common mobile phase consists of a mixture of acetonitrile and water, often with the pH adjusted to be acidic using orthophosphoric acid. ppqs.gov.incabidigitallibrary.org For instance, a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio with the pH adjusted to 3.0 has been used. cabidigitallibrary.org Detection is frequently performed at a wavelength of around 230-240 nm. ppqs.gov.innih.gov Specifically, detection at 238 nm and 234 nm has been reported. nih.govcabidigitallibrary.org The quantification is typically carried out using an external standard technique. ppqs.gov.innih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of bensulfuron-methyl in various matrices, including water, soil, and plant commodities. nih.govresearchgate.netwikipedia.org This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. wikipedia.org

For the analysis of water samples, LC-MS/MS can achieve very low detection limits. epa.gov The method often employs a C18 column and monitors specific ion transitions for both quantification and confirmation of the analyte. epa.gov For example, the transitions m/z 411.1→149.2 for quantification and m/z 411.1→182.3 for confirmation have been used. epa.gov

In soil and sediment, LC-MS/MS is also the method of choice, often following a QuEChERS extraction. epa.gov The final determination is conducted in positive ion mode, with specific ion transitions monitored, such as m/z 411 to m/z 148.9 for quantification and m/z 411 to m/z 182.1 for confirmation. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the determination of bensulfuron-methyl, particularly in water samples. nih.gov However, due to the thermal instability of sulfonylurea herbicides like bensulfuron-methyl, a derivatization step is often necessary prior to GC analysis. researchgate.net

One developed method involves liquid-phase extraction with methylene chloride, followed by derivatization. nih.gov The derivatized compound is then analyzed by GC-MS. nih.gov While less common than LC-based methods for bensulfuron-methyl analysis, GC-MS provides an alternative with high specificity. researchgate.netgdut.edu.cn

Capillary Electrophoresis (CE) has been reported as an analytical method for the determination of bensulfuron-methyl. researchgate.net This technique separates compounds based on their electrophoretic mobility in a capillary filled with an electrolyte. While less frequently cited in recent literature for this specific application compared to HPLC and LC-MS/MS, it remains a viable analytical tool. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Detection and Quantification Limits in Various Matrices

The limits of detection (LOD) and quantification (LOQ) for bensulfuron-methyl vary depending on the analytical method and the matrix being analyzed. These values are critical for assessing the potential for environmental contamination and ensuring that residue levels in food products are below established maximum residue limits.

The table below provides a summary of reported LOD and LOQ values for bensulfuron-methyl in different matrices.

| Matrix | Analytical Method | LOD | LOQ | Reference |

| Water | LC-MS/MS | 0.01 µg/L | 0.05 µg/L | epa.gov |

| Groundwater & Drinking Water | LC-MS/MS | - | 0.05 µg/L | nih.govresearchgate.net |

| Soil | LC-MS/MS | 0.03 ng/g | 0.1 ng/g | epa.gov |

| Soil | LC-MS/MS | - | 0.08 µg/kg | nih.govresearchgate.net |

| Soil & Rice Plant | HPLC-DAD | 0.005 µg/g | 0.01 µg/g | researchgate.netscispace.comagriculturejournals.czcabidigitallibrary.org |

| Rice Grain | HPLC with Photoconductivity Detection | 0.02 ppm | - | epa.gov |

| Rice Straw | HPLC with Photoconductivity Detection | 0.05 ppm | - | epa.gov |

| Crayfish | HPLC with UV Detection | - | 0.025 ppm | epa.gov |

| Plant Commodities | LC-MS/MS | - | 0.01 mg/kg | nih.govresearchgate.net |

Identification and Characterization of Degradation Products and Metabolites

The environmental and biological transformation of bensulfuron, often studied as its methyl ester, bensulfuron-methyl (BSM), leads to the formation of various degradation products and metabolites. The identification and characterization of these compounds are crucial for understanding the herbicide's fate, persistence, and potential impact on ecosystems. Research across different matrices, including soil, water, and biological systems, has employed advanced analytical methodologies to elucidate these transformation pathways.

The primary degradation pathways for bensulfuron-methyl involve the cleavage of the sulfonylurea bridge, a common feature for this class of herbicides. fao.org This cleavage results in the formation of two main types of metabolites: a pyrimidine (B1678525) moiety and a benzene (B151609) sulfonamide moiety. researchgate.netcabidigitallibrary.org Further transformations, such as demethylation and hydroxylation, also contribute to the diversity of metabolites observed. govinfo.gov

In environmental matrices like soil and water, both microbial activity and chemical processes such as hydrolysis drive degradation. researchgate.netcabidigitallibrary.org The rate and pathway of degradation are significantly influenced by environmental factors like pH, temperature, and microbial populations. researchgate.netmdpi.com For instance, hydrolysis is a key degradation pathway, with its rate being pH-dependent. fao.org In biological systems, such as plants and microorganisms, enzymatic processes metabolize the parent compound. govinfo.govnih.gov

Advanced analytical techniques are indispensable for the separation, identification, and quantification of these transformation products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS), is the most frequently utilized method. nih.govfrontiersin.orgthegoodscentscompany.comepa.govepa.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the high sensitivity and selectivity required to detect and confirm the identity of trace-level metabolites in complex sample matrices like soil, water, and tissues. researchgate.netnih.govepa.gov